Cas no 1999832-90-4 (tert-butyl N-3-(3-aminobutyl)phenylcarbamate)

tert-butyl N-3-(3-aminobutyl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-(3-aminobutyl)phenylcarbamate
- 1999832-90-4
- EN300-1873952
- tert-butyl N-[3-(3-aminobutyl)phenyl]carbamate
-
- インチ: 1S/C15H24N2O2/c1-11(16)8-9-12-6-5-7-13(10-12)17-14(18)19-15(2,3)4/h5-7,10-11H,8-9,16H2,1-4H3,(H,17,18)
- InChIKey: ZOMXQQVVUKFHTG-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=CC=CC(=C1)CCC(C)N)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 264.183778013g/mol
- どういたいしつりょう: 264.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-3-(3-aminobutyl)phenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1873952-5.0g |
tert-butyl N-[3-(3-aminobutyl)phenyl]carbamate |
1999832-90-4 | 5g |
$3313.0 | 2023-06-01 | ||
Enamine | EN300-1873952-10.0g |
tert-butyl N-[3-(3-aminobutyl)phenyl]carbamate |
1999832-90-4 | 10g |
$4914.0 | 2023-06-01 | ||
Enamine | EN300-1873952-0.5g |
tert-butyl N-[3-(3-aminobutyl)phenyl]carbamate |
1999832-90-4 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1873952-5g |
tert-butyl N-[3-(3-aminobutyl)phenyl]carbamate |
1999832-90-4 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1873952-10g |
tert-butyl N-[3-(3-aminobutyl)phenyl]carbamate |
1999832-90-4 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1873952-0.1g |
tert-butyl N-[3-(3-aminobutyl)phenyl]carbamate |
1999832-90-4 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1873952-1.0g |
tert-butyl N-[3-(3-aminobutyl)phenyl]carbamate |
1999832-90-4 | 1g |
$1142.0 | 2023-06-01 | ||
Enamine | EN300-1873952-0.05g |
tert-butyl N-[3-(3-aminobutyl)phenyl]carbamate |
1999832-90-4 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1873952-1g |
tert-butyl N-[3-(3-aminobutyl)phenyl]carbamate |
1999832-90-4 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1873952-0.25g |
tert-butyl N-[3-(3-aminobutyl)phenyl]carbamate |
1999832-90-4 | 0.25g |
$840.0 | 2023-09-18 |
tert-butyl N-3-(3-aminobutyl)phenylcarbamate 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
tert-butyl N-3-(3-aminobutyl)phenylcarbamateに関する追加情報
Introduction to Tert-butyl N-3-(3-aminobutyl)phenylcarbamate (CAS No. 1999832-90-4)
Tert-butyl N-3-(3-aminobutyl)phenylcarbamate, identified by the Chemical Abstracts Service Number (CAS No.) 1999832-90-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a tert-butyl group and a phenylcarbamate moiety linked to a 3-(3-aminobutyl) side chain, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.
The structural configuration of Tert-butyl N-3-(3-aminobutyl)phenylcarbamate is characterized by its rigid aromatic core, which is modulated by the presence of an amino group and a carbamate functional group. The tert-butyl substituent at the nitrogen atom enhances the stability of the carbamate linkage, making it particularly useful in reactions where high temperatures or harsh conditions are required. This stability is further complemented by the presence of the 3-(3-aminobutyl) side chain, which introduces a flexible aliphatic region capable of participating in hydrogen bonding and other non-covalent interactions.
In recent years, Tert-butyl N-3-(3-aminobutyl)phenylcarbamate has been explored as a key intermediate in the synthesis of biologically active molecules. Its utility stems from its ability to serve as a precursor for more complex structures, particularly in the realm of drug discovery. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, allows for the facile introduction of additional functional groups, thereby enabling the construction of intricate molecular architectures.
One of the most compelling aspects of Tert-butyl N-3-(3-aminobutyl)phenylcarbamate is its potential application in medicinal chemistry. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity towards target enzymes and receptors. For instance, derivatives of this compound have been investigated for their inhibitory effects on enzymes involved in inflammatory pathways, suggesting their therapeutic potential in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacological evaluation of Tert-butyl N-3-(3-aminobutyl)phenylcarbamate and its analogs has revealed several promising leads. Studies have demonstrated that modifications to the phenyl ring or the 3-(3-aminobutyl) side chain can significantly alter the pharmacokinetic properties of the resulting compounds. This tunability is critical for optimizing drug candidates for clinical use, as it allows researchers to fine-tune parameters such as solubility, bioavailability, and metabolic stability.
Advances in computational chemistry have further enhanced the utility of Tert-butyl N-3-(3-aminobutyl)phenylcarbamate as a scaffold for drug design. Molecular modeling techniques have been employed to predict how different substituents will interact with biological targets at the atomic level. These predictions have guided synthetic efforts toward producing compounds with improved pharmacological profiles. Additionally, high-throughput screening methods have been used to rapidly assess the activity of numerous derivatives, accelerating the discovery process.
The synthesis of Tert-butyl N-3-(3-aminobutyl)phenylcarbamate itself presents an interesting challenge due to its complex structure. Traditional synthetic routes often involve multi-step sequences that require careful control over reaction conditions to ensure high yields and purity. However, recent innovations in synthetic methodology have streamlined these processes, making it more feasible to produce this compound on a larger scale. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in constructing key intermediates efficiently.
From a mechanistic perspective, Tert-butyl N-3-(3-aminobutyl)phenylcarbamate offers insights into how carbamate functionalities can be incorporated into more complex molecules. The tert-butyl group serves as an excellent protecting group for amine functions, allowing for selective reactions at other sites within the molecule without degradation. This property is particularly valuable in multi-step syntheses where regioselectivity is paramount.
The versatility of Tert-butyl N-3-(3-aminobutyl)phenylcarbamate extends beyond pharmaceutical applications. It has also been explored as a building block in materials science, where its ability to form stable hydrogen bonds contributes to the development of novel polymers and supramolecular assemblies. These materials exhibit unique properties that make them suitable for applications ranging from coatings to electronic devices.
In conclusion,Tert-butyl N-3-(3-aminobutyl)phenylcarbamate (CAS No. 1999832-90-4) represents a fascinating compound with broad utility across multiple scientific disciplines. Its structural features enable it to serve as a versatile intermediate in drug discovery and materials science alike. As research continues to uncover new applications for this molecule,Tert-butyl N-3-(3-amino-buty l)-phen ylca rba mate will undoubtedly remain at forefrontof innovationin both academicand industrialsettings.
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